N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNIOZBJOAPHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Methoxyphenyl 4 Phenylquinazolin 2 Amine and Analogues
Established Synthetic Routes for Quinazoline-2-amine Scaffolds
The quinazoline-2-amine core is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. nih.gov These methods can be broadly categorized into those that build the heterocyclic ring system (cyclization reactions) and those that functionalize a pre-existing quinazoline (B50416) core (substitution reactions).
The formation of the quinazoline ring is the foundational step in the synthesis of its derivatives. A variety of cyclization strategies have been developed, often utilizing readily available starting materials.
One efficient approach is the metal-free oxidative annulation. For instance, 2-aminoquinazoline (B112073) derivatives can be synthesized from the reaction of 2-aminobenzophenone (B122507) with cyanamide (B42294) under mild, acid-mediated conditions. nih.gov This method involves the protonation of the cyano group, increasing its electrophilicity and allowing for nucleophilic attack by the amine of the 2-aminobenzophenone. The subsequent intermediate undergoes cyclization and dehydration to yield the final 2-aminoquinazoline product. nih.gov
Ruthenium-catalyzed dehydrogenative coupling reactions also provide a highly selective route to quinazolines. An in situ formed ruthenium catalyst can facilitate the coupling of 2-aminophenyl ketones with amines, offering an atom-efficient synthesis without the need for reactive reagents or the production of toxic byproducts. acs.org Similarly, copper-catalyzed tandem reactions have been employed, where 2-bromobenzyl bromides react with aldehydes and ammonium (B1175870) hydroxide. This sequence proceeds through amination, condensation, intramolecular nucleophilic cyclization, and finally aromatization to furnish the quinazoline core. nih.gov
Other notable cyclization methods include:
Domino Reactions: These multi-step sequences occur in a single pot, such as the reaction of differentially substituted cyclopropane (B1198618) aldehydes with N-phenylbenzohydrazide, which proceeds through imination, intramolecular cyclization, and nucleophilic ring-opening to form complex quinazoline structures. mdpi.com
Base-Promoted SNAr and Cyclization: The reaction of ortho-fluorobenzamides with amides in the presence of a base like Cs2CO3 can construct the quinazolin-4-one ring under transition-metal-free conditions. acs.org
Acid-Mediated [4+2] Annulation: 2-aminoquinazoline derivatives can be efficiently synthesized via the reaction of N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid. mdpi.com
These diverse cyclization strategies highlight the flexibility in constructing the fundamental quinazoline skeleton from various precursors.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amine functionalities onto the quinazoline ring, particularly when starting with halo-substituted precursors. chim.it The reaction typically involves the displacement of a halide (commonly chlorine) at an electron-deficient position of the quinazoline ring by an amine nucleophile.
The regioselectivity of SNAr on di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505), is a critical aspect. It is well-documented that the chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the one at the 2-position. mdpi.comresearchgate.net This enhanced reactivity is attributed to the electronic properties of the quinazoline nucleus, where the carbon at the 4-position is more susceptible to nucleophilic attack. researchgate.net This regioselectivity allows for the sequential and controlled introduction of different nucleophiles at the C4 and C2 positions.
For example, reacting 2,4-dichloroquinazoline with a primary or secondary amine under controlled conditions (often at room temperature or slightly elevated temperatures) selectively yields 2-chloro-4-aminoquinazoline derivatives. mdpi.com The remaining chlorine at the C2 position can then be substituted in a subsequent step, often requiring more forcing conditions, to introduce a second amine group, leading to 2,4-diaminoquinazolines. This stepwise approach is fundamental for synthesizing asymmetrically substituted quinazolines.
| Precursor | Nucleophile | Product | Conditions | Reference |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline | Various solvents (e.g., 2-propanol, acetonitrile), often at room temperature | mdpi.comresearchgate.net |
| 4-Chloroquinazolines | Heteroaryl amines, Anilines | 4-Arylamino-2-substituted quinazolines | Microwave irradiation, DMAP catalysis | chim.it |
Specific Synthetic Approaches for N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine Precursors and Derivatives
The synthesis of the specifically substituted this compound requires a multi-step approach that combines ring formation with precise functionalization at the C2 and C4 positions.
A common and versatile precursor for 4-substituted quinazolines is the 2-phenylquinazolin-4(3H)-one intermediate. These compounds can be synthesized through several efficient routes. One environmentally benign method involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides with benzyl (B1604629) alcohols under solvent- and transition-metal-free conditions, using oxygen as a green oxidant. researchgate.netdoaj.org The reaction proceeds through the initial oxidation of benzyl alcohol to benzaldehyde (B42025), followed by condensation with the 2-aminobenzamide (B116534), intramolecular nucleophilic addition, and subsequent oxidative dehydrogenation. doaj.org
Another classical approach is the acylation of anthranilic acid derivatives followed by cyclization. sci-hub.se This method provides a reliable pathway to a wide range of 2-substituted quinazolinones.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |
| 2-Aminobenzamide | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | t-BuONa, O2, 120°C | researchgate.netdoaj.org |
| 2-Nitrobenzamides | Aryl aldehydes | 2-Arylquinazolin-4(3H)-ones | Sodium dithionite (B78146) (reducing agent) | organic-chemistry.org |
| 2-Aminobenzamides | Aryl methyl ketones | 2-Aryl quinazolin-4(3H)-ones | I2 (catalyst) | organic-chemistry.org |
The 4-phenyl group of the target compound can be introduced in several ways. One strategy involves starting with a precursor that already contains the desired phenyl group at the correct position. For instance, using 2-aminobenzophenone as the starting material in a cyclization reaction directly installs the phenyl group at the 4-position of the resulting quinazoline ring. nih.govorganic-chemistry.org
Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the C4-phenyl bond. For example, a 4-chloroquinazoline (B184009) intermediate can undergo a Suzuki coupling reaction with phenylboronic acid to introduce the phenyl substituent. This method is highly efficient for creating C-C bonds on the quinazoline scaffold. A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with boronic acids also provides 4-arylquinazolines in good yields. organic-chemistry.org
The final key step is the introduction of the N-(4-methoxyphenyl)amino group at the C2 position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic sequence involves:
Synthesis of a 4-phenylquinazolin-4(3H)-one derivative as described in section 2.2.1, starting from 2-aminobenzamide and benzaldehyde (or their derivatives).
Chlorination of the quinazolinone, typically at the 4-position, using a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to yield a 4-chloro-2-phenylquinazoline (B1330423) intermediate. derpharmachemica.com
Introduction of the 4-phenyl group if not already present. If starting from a 2,4-dichloroquinazoline, the 4-position is first selectively reacted with a phenylating agent (e.g., via Suzuki coupling).
Substitution at the 2-position. A 2-chloro-4-phenylquinazoline (B1364208) intermediate can then be reacted with 4-methoxyaniline (p-anisidine) to displace the chloride and form the final product, this compound. This second SNAr reaction may require more forcing conditions (e.g., higher temperatures) than substitution at the 4-position.
An alternative strategy builds the ring with the desired amine already incorporated. This can be achieved by reacting 2-amino-benzophenone with a substituted guanidine (B92328) or cyanamide, such as N-(4-methoxyphenyl)cyanamide, in a cyclization reaction. nih.gov
A representative synthesis of N,2-diphenylquinazolin-4-amine derivatives involves the initial formation of a 2-phenylquinazolinone, followed by chlorination to 4-chloro-2-phenylquinazoline, and subsequent reaction with a substituted aniline (B41778) in refluxing ethanol (B145695) to yield the final product. derpharmachemica.com A similar pathway can be envisioned for the target compound using 4-methoxyaniline in the final step.
| Intermediate | Reagent | Product | Reaction Type | Reference |
| 2-Phenylquinazolin-4(3H)-one | POCl3 or PCl5 | 4-Chloro-2-phenylquinazoline | Chlorination | derpharmachemica.com |
| 2-Chloro-4-phenylquinazoline | 4-Methoxyaniline | This compound | SNAr | derpharmachemica.com (by analogy) |
| 2-Aminobenzophenone | N-(4-methoxyphenyl)cyanamide | This compound | Cyclization/Annulation | nih.gov (by analogy) |
This multi-faceted approach, leveraging fundamental reactions like cyclization, chlorination, and nucleophilic aromatic substitution, allows for the targeted and efficient synthesis of this compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design of Quinazoline 2 Amine Analogues
Impact of Substituents on the Quinazoline (B50416) Core for N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine Activity
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the quinazoline core, the 4-phenyl ring, and the 2-anilino moiety. Systematic modifications at these positions have provided critical insights into the structural requirements for potent and selective activity.
Effects of Modifications at the 2-Amine Position
The 2-amino group and its substituents are critical for the biological activity of this class of compounds. Alterations at this position can significantly impact potency and target selectivity. For instance, in the context of apoptosis induction, the presence of a methyl group on the nitrogen linker of 4-anilinoquinazolines has been found to be essential for their activity. This highlights the specific steric and electronic requirements of the target protein's binding pocket.
Furthermore, the nature of the substituent on the amino group can dictate the compound's mechanism of action. While primary and secondary amines at this position are common, the introduction of larger or more complex functionalities can lead to varied biological outcomes. The precise impact of these modifications often depends on the specific biological target being investigated.
Influence of Substitutions at the 4-Phenyl Position
The 4-phenyl group is another key determinant of activity. Modifications to this aromatic ring can influence the molecule's interaction with its biological target through steric and electronic effects. The introduction of various substituents on the phenyl ring allows for the fine-tuning of the compound's properties.
Studies on related 4-phenylquinazoline-2-carboxamides have demonstrated that the substitution pattern on this ring is crucial for high-affinity binding to targets such as the translocator protein (TSPO). nih.gov This suggests that the 4-phenyl ring likely engages in important hydrophobic or aromatic interactions within the binding site. The optimal substitution pattern is target-dependent, with different positions on the phenyl ring offering opportunities to enhance potency and selectivity.
Role of Substituents on the Aniline (B41778) Moiety (e.g., 4-methoxyphenyl (B3050149) vs. 4-methylphenyl, 4-nitrophenyl)
The electronic nature of the substituent on the aniline ring plays a pivotal role in modulating the biological activity of N-aryl-4-phenylquinazolin-2-amines. The 4-methoxy group in the parent compound is a key feature, and its replacement with other groups such as methyl or nitro can lead to significant changes in potency.
Generally, electron-donating groups like methoxy (B1213986) and methyl can enhance activity by increasing the electron density of the aniline ring, which may be favorable for certain receptor interactions. Conversely, electron-withdrawing groups like a nitro group can have the opposite effect. The optimal electronic nature of this substituent is highly dependent on the specific biological target and the interactions it forms within the binding pocket. For example, in some series of quinazoline derivatives, electron-donating groups on the aniline moiety have been shown to be beneficial for anticancer activity.
| Aniline Moiety Substituent | Electronic Effect | General Impact on Activity |
| 4-methoxyphenyl | Electron-donating | Often associated with potent activity |
| 4-methylphenyl | Electron-donating | Can maintain or slightly decrease activity compared to methoxy |
| 4-nitrophenyl | Electron-withdrawing | Generally leads to a decrease in activity |
Significance of Substituents on the 6- and 7-Positions of the Quinazoline Core
Substitutions at the 6- and 7-positions of the quinazoline core have been shown to have a significant impact on the activity of 4-anilinoquinazoline (B1210976) derivatives. However, in the context of apoptosis-inducing 4-anilinoquinazolines, substitutions at these positions have been found to decrease potency. This suggests that for this particular biological activity, an unsubstituted quinazoline core at these positions is preferred.
In other classes of quinazoline-based inhibitors, such as those targeting epidermal growth factor receptor (EGFR) kinase, the 6- and 7-positions are crucial for achieving high potency and selectivity. This highlights the target-specific nature of SAR at these positions. For this compound, the available evidence suggests that maintaining an unsubstituted 6- and 7-position is important for at least some of its biological activities.
Elucidation of Key Pharmacophoric Features for Targeted Biological Activities
Pharmacophore modeling is a crucial tool in understanding the key molecular features necessary for a ligand to interact with its biological target. For this compound and its analogues, several key pharmacophoric features have been identified that are essential for their biological activities.
A typical pharmacophore model for this class of compounds includes:
A hydrogen bond acceptor: The nitrogen atoms within the quinazoline ring system are critical hydrogen bond acceptors.
A hydrogen bond donor: The amine proton can act as a hydrogen bond donor.
Aromatic/hydrophobic regions: The quinazoline core, the 4-phenyl ring, and the aniline moiety all represent significant aromatic and hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with the target protein.
The spatial arrangement of these features is critical for high-affinity binding. The quinazoline scaffold serves as a rigid core to correctly orient the pendant phenyl and anilino groups for optimal interaction with the receptor.
Design Principles for Enhanced Potency and Selectivity
Based on the accumulated SAR data, several design principles can be formulated to guide the development of more potent and selective this compound analogues.
Optimization of the 2-Amine Substituent: The introduction of small alkyl groups, such as a methyl group, on the 2-amine nitrogen can be beneficial for certain activities. Further exploration of a variety of substituents at this position is a promising strategy to enhance potency and modulate selectivity.
Strategic Substitution on the 4-Phenyl Ring: The 4-phenyl ring offers a vector for modification to improve target engagement. The introduction of substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, is a key strategy. The position and electronic nature of these substituents should be carefully considered based on the topology of the target's binding site.
Fine-Tuning of the Aniline Moiety: The electronic properties of the aniline ring are critical. While the 4-methoxy group is often optimal, systematic exploration of other electron-donating and sterically compatible groups could lead to improved activity.
Judicious Modification of the Quinazoline Core: While substitutions at the 6- and 7-positions may be detrimental for some activities, they can be beneficial for others. Therefore, the decision to modify these positions should be guided by the specific biological target.
By integrating these design principles with computational modeling and biological evaluation, it is possible to rationally design novel this compound analogues with enhanced potency, selectivity, and improved pharmacological profiles.
Strategies for Optimizing Anti-proliferative Activity
The quinazoline core is a prominent feature in several approved anticancer drugs, and extensive research has focused on optimizing its anti-proliferative properties. nih.govnih.gov SAR studies have revealed that modifications at various positions of the quinazoline ring system can significantly influence the cytotoxic activity of these compounds against cancer cell lines. nih.gov
Key strategies for enhancing anti-proliferative activity often involve substitutions at the C2 and C4 positions of the quinazoline nucleus. For instance, the introduction of different aryl or heteroaryl moieties at these positions can modulate the compound's interaction with biological targets, such as protein kinases. researchgate.net The nature and position of substituents on these appended rings are also critical. For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, thereby affecting its binding affinity to target enzymes. mdpi.com
In the context of 2,4-disubstituted quinazoline derivatives, research has shown that the nature of the substituent at the 2-position and the amine substituent at the 4-position are crucial for their anti-proliferative effects. nih.gov Studies on a series of novel N-arylquinazoline-4-amine analogs have demonstrated that specific substitutions can lead to potent anticancer activity against various cancer cell lines, including chronic myeloid leukemia (K562), non-small cell lung cancer (A549), human prostate cancer (PC3), and cervical cancer (HeLa) cells. nih.gov For instance, certain derivatives have shown inhibition ratios of more than 50% at a 5 μM concentration. nih.gov
The following table summarizes the anti-proliferative activity of selected quinazoline derivatives, highlighting the impact of different substituents on their efficacy.
| Compound | Substituent at C2 | Substituent at C4 | Target Cell Line | IC50 (µM) |
| 18a | Varied Aryl | N-aryl | K562 | 0.3 ± 0.01 |
| 18b | Varied Aryl | N-aryl | K562 | 0.05 ± 0.02 |
| 23a | Varied Aryl | N-aryl | PC3-WRN | More sensitive than control |
This table is generated based on data from a study on N-arylquinazoline-4-amine analogs and their anticancer activity. nih.gov
These findings underscore the importance of rational design in optimizing the anti-proliferative activity of quinazoline-2-amine analogues. By systematically exploring the effects of different substituents, researchers can develop more potent and selective anticancer agents. nih.gov
Rational Design for Antimicrobial Efficacy
The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. nih.govnih.gov Rational design and SAR studies have been instrumental in identifying the structural features required for potent antimicrobial efficacy. nih.gov
Literature reviews of SAR studies on quinazolinone derivatives have indicated that several structural modifications can enhance their antimicrobial properties. These include:
Substitutions at the C2 and C3 positions: The introduction of various groups, such as methyl, amine, or thiol groups, at the C2 position, and a substituted aromatic ring at the C3 position, are considered essential for antimicrobial activity. nih.gov
Halogenation at C6 and C8 positions: The presence of halogen atoms, such as iodine, at the 6 and 8 positions of the quinazolinone ring has been shown to significantly improve antibacterial activity. nih.gov
Substitution at the C4 position: The introduction of an amine or a substituted amine at the 4th position can also contribute to improved antimicrobial activity. nih.gov
Furthermore, the hybridization of the quinazoline scaffold with other heterocyclic systems has been a successful strategy in developing new antimicrobial agents. researchgate.net For example, a series of new quinazoline derivatives containing both sulfonate ester and piperidinylamide moieties were synthesized and evaluated for their antimicrobial effects against plant pathogens. researchgate.net One of the compounds, bearing a 4-methoxyphenyl group, demonstrated significant in vitro efficacy against Xanthomonas oryzae pv. oryzicola (Xoc), with an EC50 value of 12.4 μg/mL, which was far better than the commercial bactericide bismerthiazol (B1226852) (77.5 μg/mL). researchgate.net
The following table presents data on the antimicrobial activity of selected quinazoline derivatives, illustrating the impact of specific structural modifications.
| Compound | Key Structural Features | Target Organism | Activity (Inhibition Zone in mm) |
| 7 | Quinazolinyl thiourea | Streptococcus sp., Escherichia coli | Good activity |
| 8a | p-toluidine substituent | Aspergillus niger, Penicillium sp. | Most active |
| 8b | p-anisidine substituent | Streptococcus sp., Escherichia coli | Good activity |
This table is based on findings from a study on the synthesis and antimicrobial screening of quinazolinone derivatives. bu.edu.eg
These examples highlight the power of rational design in creating quinazoline-based compounds with potent and broad-spectrum antimicrobial activity. By considering the key structural requirements for interaction with microbial targets, researchers can develop new therapeutic agents to combat infectious diseases.
Considerations for Anti-inflammatory Compound Design
Quinazoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity. orientjchem.orgmdpi.com The rational design of anti-inflammatory quinazoline compounds involves understanding the SAR to optimize their ability to modulate inflammatory pathways.
SAR studies have revealed that substitutions at the C2 and C3 positions of the quinazoline nucleus play a significant role in their anti-inflammatory activity. rsc.org For example, the introduction of a thioamide functional group at the C2 position, attached to a phenyl ring with halogen substituents, has been shown to be responsible for potent anti-inflammatory activity in a series of novel quinazolinone derivatives. rsc.org
Furthermore, the presence of electron-withdrawing groups at the C1, C6, and C7 positions of the quinazolinone system has been found to increase the anti-inflammatory effect. mdpi.com Conversely, the introduction of a phenyl ring at the N1 position has been shown to decrease anti-inflammatory activity. mdpi.com The molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone and azetidinone, has been reported to improve anti-inflammatory activity. mdpi.comnih.gov
The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives, demonstrating the influence of different structural features.
| Compound | Key Structural Features | Anti-inflammatory Activity (% Edema Inhibition) |
| 9 | 2'-(p-chlorobenzylideneamino)phenyl at C3 | 20.4% |
| 15 | Azetidinone derivative with p-chlorophenyl | Better than other azetidinones |
| 21 | Thiazolidinone derivative with p-chlorophenyl | 32.5% |
This table is based on data from a study on the synthesis and anti-inflammatory activity of newer quinazolinone analogs. nih.gov
Computational Chemistry and in Silico Approaches for N 4 Methoxyphenyl 4 Phenylquinazolin 2 Amine Research
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands like N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine to their biological targets.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on closely related analogs provides valuable insights into its potential binding modes with various enzymes.
DNA Gyrase: A study on a closely related analog, N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine, investigated its interaction with the ATP-binding pocket of E. coli DNA gyrase B. lums.ac.ir The docking results revealed key hydrogen bond interactions that are likely crucial for the compound's inhibitory activity. Specifically, the NH proton of the quinazoline (B50416) derivative was found to form a hydrogen bond with the side chain of the amino acid residue Asn46. lums.ac.ir Furthermore, the methoxy (B1213986) group (OCH3) on the phenyl ring was observed to establish a hydrogen bond with the side chain of Arg136. lums.ac.ir These interactions anchor the ligand within the active site of the enzyme.
Kinases and COX-2: Molecular docking studies of various quinazoline derivatives have been conducted to explore their binding modes with protein kinases and cyclooxygenase-2 (COX-2). For instance, 4-anilinoquinazoline (B1210976) derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy. ijcce.ac.ir These studies help in understanding the structure-activity relationships and designing more potent inhibitors. Similarly, quinazolinone derivatives have been evaluated as potential COX-2 inhibitors through in silico docking to predict their anti-inflammatory activity. tandfonline.com
The following table summarizes the observed interactions for a close analog of the subject compound with DNA gyrase.
| Target Enzyme | Interacting Residues | Type of Interaction |
| E. coli DNA Gyrase B | Asn46 | Hydrogen Bond |
| Arg136 | Hydrogen Bond |
The prediction of binding energy is a critical component of molecular docking simulations, as it provides a quantitative estimate of the binding affinity between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.
In the molecular docking study of N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine with E. coli DNA gyrase B, the binding energy was calculated. lums.ac.ir While the specific value for this particular analog was not highlighted as the most potent, the study reported binding energies for a series of N,2-diphenylquinazolin-4-amine derivatives ranging from -3.05 to -6.13 kcal/mol. lums.ac.ir The most potent inhibitor in that series, N-(4-nitrophenyl)-2-phenylquinazolin-4-amine, exhibited the highest binding energy of -6.13 kcal/mol. lums.ac.ir
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |
| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA Gyrase B | -6.13 |
| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA Gyrase B | -5.92 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of new compounds and in optimizing lead compounds.
Three-dimensional QSAR (3D-QSAR) studies take into account the three-dimensional structure of molecules and their conformational flexibility. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for a ligand to interact effectively with its target.
3D-QSAR studies have been successfully applied to various series of quinazoline derivatives to elucidate the structural features essential for their activity. nih.gov For example, in the context of anticancer activity, 3D-QSAR models have been developed for 4-anilinoquinazoline derivatives as EGFR kinase inhibitors. mdpi.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent analogs.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. The resulting pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify new potential drug candidates from large chemical databases.
While a specific pharmacophore model derived from this compound has not been reported, this approach is widely used for classes of compounds that include the quinazoline scaffold. For instance, pharmacophore models have been generated for quinazoline-based inhibitors of various kinases. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. Once validated, these pharmacophore models can be employed in virtual screening to discover novel compounds with the desired biological activity, including potential inhibitors of DNA gyrase and other enzymes. lums.ac.irnih.gov
In Silico Assessment of Drug-Likeness and Lead Optimization
Computational chemistry and in silico models have become indispensable tools in modern drug discovery, accelerating the identification and refinement of promising therapeutic candidates. researchgate.net For quinazoline derivatives, including this compound, these approaches are vital for predicting their potential as viable drugs and for guiding structural modifications to enhance efficacy and pharmacokinetic properties. This process involves two key stages: assessing "drug-likeness" and conducting lead optimization.
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is typically based on a set of rules derived from the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five, which establishes criteria for molecular weight, lipophilicity, and hydrogen bonding capacity. drugbank.com In addition to Lipinski's rule, other filters such as those developed by Veber, Egan, Ghose, and Muegge are often employed to provide a more comprehensive profile.
In silico analysis of this compound and its analogs involves calculating key physicochemical descriptors to predict their absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com These calculations help to identify potential liabilities early in the drug discovery process, saving significant time and resources. researchgate.net
The drug-likeness profile for a compound structurally analogous to this compound, such as 6-(4-methoxyphenyl)-N-phenylquinazolin-4-amine, demonstrates excellent compliance with these established rules.
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 327.4 g/mol | < 500 Da | Yes |
| LogP (Lipophilicity) | 5.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Data based on computed properties for the analogous compound 6-(4-methoxyphenyl)-N-phenylquinazolin-4-amine. nih.gov
Lead Optimization
Once a compound (a "hit" or "lead") demonstrates promising biological activity and acceptable drug-likeness, the process of lead optimization begins. This stage aims to refine the molecule's structure to improve its potency, selectivity, and ADMET profile. Computational studies are central to this process, primarily through the exploration of Structure-Activity Relationships (SAR).
SAR studies on the 4-anilinoquinazoline scaffold have provided crucial insights into how modifications at different positions on the molecule affect its biological activity. nih.gov For instance, research on related compounds has shown that:
Substitution on the Quinazoline Core: Introducing small substituents at the 6- and 7-positions of the quinazoline ring can significantly alter potency. However, in some series, these substitutions have been found to decrease activity, indicating a sensitive SAR in this region. nih.gov
Modification of the Linker Nitrogen: The presence and nature of substituents on the aniline (B41778) nitrogen linker are critical. Studies on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine revealed that the N-methyl group was essential for its potent apoptosis-inducing activity, a stark contrast to the SAR of related kinase inhibitors where this position is often unsubstituted. nih.gov
Substitution at the 2-Position: The group at the 2-position of the quinazoline ring can be replaced to modulate activity and properties. For example, replacing a 2-chloro group with a 2-methyl group in a related series led to the identification of a clinical candidate with potent apoptosis-inducing effects and excellent blood-brain barrier penetration.
These SAR insights, often derived from and rationalized by molecular docking studies, guide the synthesis of new, improved analogs. rsc.org The goal is to achieve a compound with an optimal balance of properties, making it suitable for further preclinical and clinical development.
| Structural Position | Modification Example | Observed Impact on Activity (in related 4-anilinoquinazolines) | Reference |
|---|---|---|---|
| 2-Position | Replacement of Cl with CH₃ | Enhanced potency and improved pharmacokinetic properties like BBB penetration. | nih.gov |
| Aniline Nitrogen Linker | Addition of a methyl group (N-methylation) | Essential for potent apoptosis-inducing activity in a specific compound series. | nih.gov |
| 6- and 7-Positions | Introduction of substituents | Generally found to decrease potency, indicating limited tolerance for substitution in this region for certain activities. | nih.gov |
Conclusion and Future Perspectives in N 4 Methoxyphenyl 4 Phenylquinazolin 2 Amine Research
Summary of Current Research Findings on the Compound and its Analogs
Research into 4-anilinoquinazoline (B1210976) derivatives has revealed significant potential, primarily as anticancer agents. The core structure is a key feature in several approved drugs that target protein kinases. mdpi.com Analogs of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine have demonstrated potent biological effects, including the induction of apoptosis and inhibition of cell proliferation.
A notable analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , was identified as a highly active inducer of apoptosis with an EC50 of 2 nM for caspase activation in T47D cells. nih.gov This compound also inhibited tubulin polymerization and showed efficacy in breast and prostate cancer mouse models. nih.gov Further structure-activity relationship (SAR) studies led to the development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine , another potent apoptosis inducer (EC50 of 2 nM) with excellent blood-brain barrier penetration and high efficacy in human breast cancer xenograft models. nih.govconsensus.app
Studies on related 2-amino-4-anilinoquinazoline derivatives have shown that introducing an amino group at the C-2 position can influence their biological targets. hilarispublisher.com While many 4-anilinoquinazolines are known EGFR kinase inhibitors, some 2-amino analogs exhibit antiproliferative activity without significant tyrosine kinase inhibition, suggesting alternative mechanisms of action, such as DNA interaction. hilarispublisher.comnih.gov The broad pharmacological potential of the quinazoline (B50416) scaffold has been demonstrated across various studies, with derivatives showing anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netmdpi.com
| Compound/Analog | Key Research Finding | Reported Activity/Potency | Primary Target/Mechanism |
|---|---|---|---|
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Identified as a clinical candidate for cancer treatment. nih.gov | EC50 = 2 nM (Apoptosis Induction) nih.govconsensus.app | Apoptosis Induction nih.govconsensus.app |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Potent inducer of apoptosis with in-vivo efficacy. nih.gov | EC50 = 2 nM (Caspase Activation) nih.gov | Apoptosis Induction, Tubulin Polymerization Inhibition nih.gov |
| 2-Aminoquinazoline (B112073) Derivatives | Show antiproliferative activity, sometimes independent of kinase inhibition. hilarispublisher.com | Variable, with some compounds showing GI50 in the low micromolar range. hilarispublisher.com | EGFR/VEGFR-2 Inhibition, DNA Interaction hilarispublisher.com |
| General Quinazoline Scaffolds | Exhibit a wide range of pharmacological effects. researchgate.netnih.gov | Activity varies widely based on substitution. | Kinase Inhibition (e.g., EGFR), PARP Inhibition, Antimicrobial Action researchgate.netnih.govnih.gov |
Promising Avenues for Future Investigations of this compound Derivatives
Future research can address the current gaps by focusing on several promising avenues, leveraging modern chemical and biological techniques.
While kinase inhibition is a well-established mechanism for quinazolines, the scaffold's versatility allows for interaction with a variety of other biological targets. nih.govnih.gov Future investigations should expand beyond EGFR to include:
Other Enzyme Systems: Exploring inhibition of targets like poly-(ADP-ribose)-polymerase (PARP) and topoisomerases, which are critical for DNA repair and replication and have been successfully targeted by other quinazoline-based compounds. nih.gov
Tubulin Polymerization: Given that analogs like 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine inhibit tubulin polymerization, a systematic exploration of this mechanism across other derivatives could yield potent new antimitotic agents. nih.gov
Non-Oncological Targets: The broad bioactivity of quinazolines suggests potential applications beyond cancer. researchgate.net Screening derivatives of this compound for activity against inflammatory targets (e.g., COX enzymes), microbial pathogens (bacteria, fungi), and viruses could uncover new therapeutic uses. mdpi.comresearchgate.net
Innovations in synthetic chemistry are crucial for efficiently producing diverse libraries of this compound derivatives for biological screening. Future efforts should focus on:
Modern Synthetic Methods: Employing advanced strategies such as metal-free oxidative annulation, microwave-assisted synthesis, and one-pot multi-component reactions can improve yields, reduce reaction times, and enhance sustainability. nih.govnih.govmdpi.com
Green Chemistry: The development of environmentally friendly protocols that use less hazardous solvents and reagents is an important goal for modern pharmaceutical chemistry. mdpi.com
Combinatorial Chemistry: Creating large, diverse libraries of related compounds to accelerate the discovery of new structure-activity relationships and identify novel lead compounds.
Combining computational modeling with experimental validation can significantly streamline the drug discovery process.
Molecular Docking and Simulation: Using molecular docking to predict how different derivatives bind to the active sites of various biological targets can help prioritize which compounds to synthesize and test. nih.govnih.gov This approach can rationalize observed biological activity and guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the structural features of the quinazoline derivatives with their biological activities. researchgate.netnih.gov These models are valuable for predicting the potency of novel, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates.
DFT and Photophysical Studies: Utilizing Density Functional Theory (DFT) can provide insights into the electronic properties, reactivity, and stability of the molecules. tandfonline.comsapub.org This, combined with experimental investigation of their interactions with biomolecules like human serum albumin (HSA), can help in understanding their pharmacokinetic behavior. tandfonline.com
By systematically addressing existing gaps and leveraging these advanced research strategies, the full therapeutic potential of this compound and its derivatives can be more thoroughly explored and potentially realized.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxyphenyl group as a common cleavage pathway).
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking between quinazoline rings) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and methanol/water gradients.
Advanced Question: How can contradictory biological activity data for quinazoline derivatives be systematically resolved?
Methodological Answer :
Contradictions often arise from assay variability or off-target effects. A stepwise approach includes:
Dose-Response Curves : Re-evaluate IC values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends.
Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate primary targets (e.g., EGFR kinase vs. Aurora kinase).
Molecular Dynamics (MD) : Simulate ligand-receptor binding stability; e.g., transient hydrogen bonds with catalytic lysine residues may explain inconsistent inhibition .
Meta-Analysis : Compare data across published studies, noting differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (ATP concentration in kinase assays) .
Basic Question: What biological targets are commonly associated with this compound?
Q. Methodological Answer :
- Enzyme Inhibition : Tyrosine kinases (EGFR, VEGFR), cyclooxygenases (COX-2), and phosphodiesterases (PDE4) via competitive ATP-binding site interactions.
- Receptor Modulation : G-protein-coupled receptors (GPCRs, e.g., serotonin receptors) due to structural similarity to arylpiperazine pharmacophores.
- Antimicrobial Activity : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .
Assay Recommendations : Use fluorescence polarization for kinase inhibition and MIC assays for antimicrobial profiling.
Advanced Question: What computational strategies are effective in predicting the pharmacokinetic properties of quinazoline derivatives?
Q. Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate:
- Absorption : LogP (optimal 2–3) and polar surface area (<140 Ų) for oral bioavailability.
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 oxidation of methoxy groups).
- Molecular Docking : AutoDock Vina or Glide to predict blood-brain barrier penetration (e.g., quinazoline analogs with reduced hydrogen-bond donors show higher CNS availability).
- MD Simulations : Solubility prediction via free-energy perturbation (FEP) in explicit solvent models (e.g., water/octanol) .
Basic Question: How are structural analogs of this compound designed to explore SAR?
Q. Methodological Answer :
- Core Modifications : Replace quinazoline with pyrido[2,3-d]pyrimidine for altered π-stacking.
- Substituent Variation : Introduce electron-donating (e.g., -OCH) or withdrawing (e.g., -CF) groups at the 4-phenyl or methoxyphenyl positions.
- Bioisosteric Replacement : Swap the methoxyphenyl group with thiophene or pyridine rings to modulate lipophilicity .
Synthetic Workflow : Parallel synthesis or combinatorial libraries to rapidly generate 50–100 analogs for high-throughput screening.
Advanced Question: What mechanistic studies elucidate the role of this compound in apoptosis induction?
Q. Methodological Answer :
- Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells.
- Western Blotting : Assess cleavage of caspase-3, PARP, and Bcl-2 family proteins (e.g., Bax/Bak upregulation).
- ROS Detection : DCFH-DA fluorescence to measure reactive oxygen species (ROS) generation, linking to mitochondrial membrane depolarization (JC-1 assay) .
- Transcriptomics : RNA-seq to identify dysregulated apoptotic pathways (e.g., p53 or MAPK signaling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
